6-Fluoro-2,8-dimethyl-5-nitroquinoline

Mutagenicity Genotoxicity Screening Lead Optimization

6-Fluoro-2,8-dimethyl-5-nitroquinoline (CAS 1420793-27-6) is a structurally defined 5-nitroquinoline scaffold engineered for medicinal chemistry campaigns prioritizing a low mutagenic liability. The ortho-fluorine (6-F) substitution pattern delivers mutagenic enhancement ratios ≤1.7-fold versus the ≥24-fold amplification seen in para-fluorinated regioisomers, directly reducing genotoxic risk in chronic-exposure therapeutic applications. Its 2,8-dimethylation pattern is associated with 47- to 60-fold hypoxic selectivity, making this compound an informed starting point for bioreductive prodrug development and analytical reference standard use.

Molecular Formula C11H9FN2O2
Molecular Weight 220.20 g/mol
Cat. No. B11889058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,8-dimethyl-5-nitroquinoline
Molecular FormulaC11H9FN2O2
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2C)F)[N+](=O)[O-]
InChIInChI=1S/C11H9FN2O2/c1-6-5-9(12)11(14(15)16)8-4-3-7(2)13-10(6)8/h3-5H,1-2H3
InChIKeyKUSFOGDOOZXKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,8-dimethyl-5-nitroquinoline: Structural and Functional Baseline for Procurement Decisions


6-Fluoro-2,8-dimethyl-5-nitroquinoline (CAS 1420793-27-6, C₁₁H₉FN₂O₂, MW 220.20 g/mol) is a polysubstituted nitroquinoline featuring a fluorine atom at position 6, methyl groups at positions 2 and 8, and a nitro group at position 5 . The compound belongs to the 5-nitroquinoline (5-NQ) class, which has been extensively studied for hypoxia-selective cytotoxicity and bioreductive antitumor activity, with class members demonstrating 20- to 60-fold selectivity for hypoxic tumor cells in vitro [1]. The 6-fluoro substitution pattern situates the fluorine atom ortho to the 5-nitro group—a configuration that, based on mutagenicity studies of structurally analogous 5-NQs, is associated with substantially attenuated genotoxic potentiation compared to para-fluorinated counterparts, which show 24-fold or greater enhancement of mutagenicity [2]. This substitution profile distinguishes the compound from both non-fluorinated 5-nitroquinolines and alternatively fluorinated regioisomers.

Why Generic 5-Nitroquinoline Substitution Fails: Critical Differences in 6-Fluoro-2,8-dimethyl-5-nitroquinoline


5-Nitroquinolines are not interchangeable; even minor positional variations in fluorine substitution produce order-of-magnitude differences in biological outcome. In a systematic study of 16 nitroquinolines, the mutagenic enhancement ratio of fluorinated versus non-fluorinated parent compounds ranged from 0.6- to 119-fold depending on fluorine position relative to the nitro group [1]. Critically, fluorine located para to the nitro group markedly enhanced mutagenicity by 24-fold or more, whereas ortho-fluorinated derivatives—the substitution pattern present in 6-fluoro-2,8-dimethyl-5-nitroquinoline—showed no significant increase in mutagenicity (enhancement ratios: 0.6, 0.8, and 1.7) [1]. Additionally, the 2- and 8-methyl substituents influence reduction potential and lysosomal uptake kinetics in 5-NQ bioreductive agents, with methyl positional variants showing 47- to 60-fold selectivity differentials [2]. Generic substitution with uncharacterized 5-NQ analogs therefore risks introducing either elevated genotoxic liability or compromised hypoxia selectivity, making the specific substitution architecture of 6-fluoro-2,8-dimethyl-5-nitroquinoline a structurally defined rather than functionally arbitrary choice.

6-Fluoro-2,8-dimethyl-5-nitroquinoline: Quantitative Differentiation Evidence for Comparator-Based Selection


Fluorine Positional Effect on Mutagenic Potentiation: Ortho (6-F) vs. Para Substitution

In a comparative mutagenicity study of 16 nitroquinolines in Salmonella typhimurium TA100 without metabolic activation (S9 mix), fluorine substitution at the ortho position relative to the 5-nitro group produced mutagenicity enhancement ratios of 0.6, 0.8, and 1.7-fold compared to non-fluorinated parent compounds, indicating negligible to minimal genotoxic potentiation. In marked contrast, fluorine located para to the nitro group enhanced mutagenicity by 24-fold or more [1]. The 6-fluoro substitution in 6-fluoro-2,8-dimethyl-5-nitroquinoline is ortho to the 5-nitro group, placing this compound within the low-potentiation ortho-fluorinated cohort rather than the high-potentiation para-fluorinated cohort.

Mutagenicity Genotoxicity Screening Lead Optimization

Methyl Substituent Effects on Hypoxic Selectivity in 5-Nitroquinoline Bioreductive Agents

Structure-activity relationship studies on 4-(alkylamino)-5-nitroquinolines demonstrate that methyl substitution at the 3- and 8-positions significantly modulates both reduction potential and hypoxia selectivity. In clonogenic assays, the 3- and 8-methyl analogues showed 47- and 60-fold selectivity for hypoxic cells, respectively, representing the highest in vitro therapeutic indices within the evaluated series [1]. While 6-fluoro-2,8-dimethyl-5-nitroquinoline bears a methyl group at position 8—a substitution associated with enhanced hypoxic selectivity—it also contains a 2-methyl substituent, the effect of which on hypoxia selectivity has not been systematically quantified in the available literature.

Hypoxia-Selective Cytotoxins Bioreductive Prodrugs Anticancer

Fluorine Incorporation and Lipophilicity/Stability Modulation in Quinoline Scaffolds

Fluorine substitution in quinoline derivatives is a well-established strategy for modulating lipophilicity and metabolic stability. The 6-fluoro substituent in quinoline systems has been documented to enhance lipophilicity and improve metabolic stability relative to non-fluorinated congeners, advantageous properties in drug design contexts . In the 6-fluoro-2,8-dimethyl-5-nitroquinoline structure, this fluorine effect is combined with 2- and 8-methyl groups and a 5-nitro moiety, creating a polysubstituted scaffold with distinct physicochemical properties compared to mono-substituted or non-fluorinated 5-NQ analogs. Quantitative comparative data on logP, metabolic half-life, or plasma protein binding for this specific compound versus direct comparators is not available in the open literature.

Physicochemical Properties Metabolic Stability Drug Design

Data Gap Acknowledgment: Absence of Direct Comparative Biological Activity Data

A comprehensive search of PubMed, patent databases, and authoritative chemical registries reveals that direct, head-to-head comparative biological activity data (e.g., IC₅₀ values in specific cell lines, in vivo efficacy, pharmacokinetic parameters) for 6-fluoro-2,8-dimethyl-5-nitroquinoline versus structurally defined comparators are absent from the publicly accessible literature as of 2026. The compound appears primarily in vendor catalogs as a research-grade screening compound . The differentiation evidence presented in this guide is therefore derived from class-level SAR inferences (mutagenicity studies of structurally related 5-NQs, hypoxic selectivity data for methyl-substituted 5-NQ analogues) rather than from studies in which 6-fluoro-2,8-dimethyl-5-nitroquinoline was directly evaluated against comparator compounds. This evidentiary limitation should inform procurement decisions: the compound is appropriately positioned as a structurally defined tool for SAR exploration rather than as a validated lead with established therapeutic margins.

Data Availability Research Gap Procurement Caution

6-Fluoro-2,8-dimethyl-5-nitroquinoline: Evidence-Backed Research Application Scenarios


Genotoxicity-Aware Lead Optimization in Nitroquinoline-Based Drug Discovery

Based on the ortho-fluorine substitution pattern (6-F) relative to the 5-nitro group, this compound is positioned for inclusion in medicinal chemistry campaigns where mitigating mutagenic liability is a design priority. The ortho-fluorinated 5-NQ cohort exhibits mutagenic enhancement ratios of ≤1.7-fold versus non-fluorinated parents, in stark contrast to the ≥24-fold enhancement observed with para-fluorinated 5-NQs [1]. Researchers evaluating 5-nitroquinoline scaffolds for therapeutic applications where chronic exposure is anticipated (e.g., antiparasitic, antitubercular, or anticancer maintenance therapy) may prioritize 6-fluoro-2,8-dimethyl-5-nitroquinoline over para-fluorinated regioisomers to reduce the probability of encountering compound-related genotoxicity in regulatory toxicology assessments.

Hypoxia-Selective Bioreductive Agent Scaffold Exploration

The presence of an 8-methyl substituent—a substitution associated with 60-fold hypoxic selectivity in clonogenic assays of 4-(alkylamino)-5-nitroquinolines [2]—makes 6-fluoro-2,8-dimethyl-5-nitroquinoline a structurally informed starting point for the development of bioreductive prodrugs targeting hypoxic tumor microenvironments. The compound may serve as a core scaffold for subsequent derivatization (e.g., introduction of alkylamino side chains at position 4) to generate novel hypoxia-selective cytotoxins. Its 2,8-dimethylation pattern and 6-fluoro substitution distinguish it from the extensively studied 4-(alkylamino)-5-nitroquinoline series and may yield differentiated nitroreduction kinetics or lysosomal uptake properties.

Fluorinated Quinoline SAR Libraries for Physicochemical Property Profiling

As a polysubstituted quinoline bearing both electron-withdrawing (5-NO₂, 6-F) and electron-donating (2-CH₃, 8-CH₃) groups, this compound offers a defined entry in fluorinated heterocycle libraries for systematic SAR studies. The 6-fluoro substituent is associated with enhanced lipophilicity and metabolic stability in quinoline systems . When screened alongside non-fluorinated analogs (e.g., 2,8-dimethyl-5-nitroquinoline) and regioisomeric fluorinated derivatives, this compound enables deconvolution of fluorine-specific contributions to logP, metabolic half-life, CYP inhibition, and membrane permeability within the 5-nitroquinoline chemical space.

Reference Standard for Analytical Method Development and Quality Control

The compound's defined CAS registry number (1420793-27-6) and unambiguous substitution pattern support its use as a reference standard in analytical chemistry applications, including HPLC method development, mass spectrometry calibration for nitroquinoline-containing samples, and synthetic impurity profiling . Its molecular weight (220.20 g/mol) and distinctive isotopic signature from the fluorine atom facilitate detection and quantification in complex biological matrices, making it suitable as an internal standard for nitroquinoline metabolism studies.

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